molecular formula C16H14N2O2 B2435903 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-69-4

2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2435903
CAS No.: 524724-69-4
M. Wt: 266.3
InChI Key: FHOKBKNNPOVIHD-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 . The IUPAC name for this compound is 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O2/c1-11-6-7-15-17-16(14(10-19)18(15)9-11)12-4-3-5-13(8-12)20-2/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, similar compounds are known to undergo a variety of reactions. For example, pyridinecarboxaldehydes can undergo aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form various products .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be determined using quantum chemical calculations .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

  • Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation. This process yielded imidazo[1,2-a]pyridine-3-carbaldehydes, among others, under various conditions (Mohan, Rao, & Adimurthy, 2013).

Fluorescent Molecular Rotors

  • Jadhav and Sekar (2017) developed a series of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with active methylene moieties. These FMRs demonstrated potential in viscosity sensing due to their red-shifted absorption and emission properties (Jadhav & Sekar, 2017).

Photophysical Properties Study

  • Deore, Dingore, and Jachak (2015) synthesized 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which is structurally related. They studied its absorption and emission spectra, noting that these properties depend on the substituents at specific positions on the pyridine ring (Deore, Dingore, & Jachak, 2015).

Structural and Crystallographic Analysis

Crystal Structure Analysis

  • Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine. Such studies help understand the molecular geometry and intermolecular interactions in these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Applications in Luminescent Materials

Large Stokes' Shift Emitters

Properties

IUPAC Name

2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOKBKNNPOVIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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